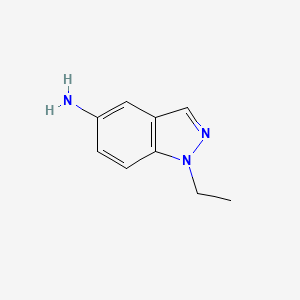

5-Amino-1-ethyl-1H-indazole

Descripción

Significance of Nitrogen-Containing Heterocyclic Systems in Organic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom. wisdomlib.orgnumberanalytics.com These compounds are ubiquitous in nature, forming the core of many biologically essential molecules like nucleic acids (purines and pyrimidines), vitamins, and alkaloids. openmedicinalchemistryjournal.comnih.gov Their significance stems from their diverse applications across various scientific fields, including pharmaceuticals, agrochemicals, and material science. numberanalytics.comopenmedicinalchemistryjournal.com

In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance. A significant portion of FDA-approved drugs feature these scaffolds, a testament to their ability to interact with biological targets. nih.gov Their structural diversity and capacity for modification allow for the fine-tuning of pharmacological properties. numberanalytics.com This has led to the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. numberanalytics.comnih.gov

Beyond medicine, nitrogen heterocycles are integral to the development of functional materials such as conducting polymers and dyes. numberanalytics.com They also serve as crucial ligands in catalysis, enhancing the efficiency and selectivity of chemical reactions. numberanalytics.com The inherent reactivity of these compounds allows them to participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis. numberanalytics.com

The Indazole Scaffold as a Privileged Chemical Motif

Among the vast family of nitrogen heterocycles, the indazole scaffold holds a "privileged" status in medicinal chemistry. researchgate.netresearcher.life This designation is attributed to its recurring presence in biologically active compounds that exhibit a broad spectrum of therapeutic applications. nih.govresearchgate.net The indazole core, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid and versatile framework for drug design. nih.gov

The pharmacological importance of indazoles is underscored by the number of indazole-based drugs that are either in clinical use or undergoing clinical trials for various diseases. nih.govresearchgate.net These compounds have demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govresearchgate.net The versatility of the indazole nucleus allows for the introduction of diverse substituents, enabling the modulation of its biological activity and the exploration of structure-activity relationships. nih.govnih.gov

Structural Characteristics and Tautomeric Equilibria of Indazoles

The indazole ring system can exist in different tautomeric forms, which are isomers that readily interconvert. The most common forms are 1H-indazole and 2H-indazole. nih.govresearchgate.net

The position of the hydrogen atom on the nitrogen atoms of the pyrazole ring gives rise to the different tautomers. In 1H-indazole, the hydrogen is attached to the nitrogen at position 1, while in 2H-indazole, it is at position 2. researchgate.net

Thermodynamically, 1H-indazole is generally the more stable tautomer. researchgate.netchemicalbook.com Theoretical calculations have shown that the 1H-tautomer is energetically more favorable than the 2H-tautomer. chemicalbook.comnih.gov This preference for the 1H-form is observed in the gaseous state, in solution, and generally in the solid state. nih.gov The 1H-indazoles are characterized by their benzenoid properties, contributing to their aromatic nature, whereas 2H-indazoles exhibit more of an ortho-quinoid character. nih.gov A third, much less common tautomer, 3H-indazole, lacks heteroaromatic character. nih.gov

Table 1: Comparison of Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

| Hydrogen Position | N1 | N2 |

| Stability | More stable, lower energy | Less stable, higher energy |

| Aromatic Character | Benzenoid | Ortho-quinoid |

| Prevalence | Predominant form | Less common |

Influence of Substitution Patterns on Tautomeric Preferences

The tautomeric equilibrium of indazoles can be influenced by the nature and position of substituents on the ring system. nih.govnih.gov While the 1H-tautomer is typically favored, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. nih.gov

The electronic properties of the substituents play a crucial role. nih.govresearchgate.net Electron-withdrawing groups and electron-donating groups can alter the electron density distribution within the indazole ring, thereby affecting the relative stabilities of the tautomers. nih.gov For instance, theoretical studies on other nitrogen heterocyclic systems like adenine (B156593) have demonstrated that substitution can indeed change tautomeric preferences. nih.govresearchgate.net

The solvent environment can also impact the tautomeric equilibrium. nih.govresearchgate.net Solvents of varying polarities can differentially solvate the tautomers, influencing their relative energies. nih.gov In some cases, particularly in polar solvents, the energy difference between tautomers can become very small, leading to the co-existence of multiple tautomeric forms in significant amounts. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKLBKIVZTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Molecular Structure, Conformation, and Theoretical Investigations

Computational Chemistry Approaches to Indazole Systems

Computational chemistry, particularly methods rooted in quantum mechanics, has become indispensable for studying indazole derivatives. These approaches offer profound insights into their stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of indazole systems. citedrive.comresearchgate.net By calculating the distribution of electron density, DFT can predict a molecule's reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Studies on various indazole derivatives have shown that substituents significantly influence the HOMO-LUMO gap. researchgate.net For instance, DFT calculations on a series of 3-carboxamide indazoles identified specific derivatives with the largest energy gaps, suggesting higher stability. researchgate.netrsc.org Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of chemical reactivity and are valuable for predicting how a molecule will behave in a chemical reaction. researchgate.net Natural Bond Orbital (NBO) analyses, another component of DFT studies, are used to determine partial charges on the N1 and N2 atoms of the indazole ring, offering insights into regioselectivity during reactions like alkylation. beilstein-journals.orgnih.gov

| Parameter | Significance in Indazole Systems | Typical Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. | DFT (e.g., B3LYP/6-31G++) | researchgate.netresearchgate.net |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. | DFT (e.g., B3LYP/6-31G++) | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | A larger gap implies higher kinetic stability and lower chemical reactivity. | DFT (e.g., B3LYP/6-311+) | researchgate.netrsc.org |

| NBO Partial Charges | Predicts the most likely sites for nucleophilic or electrophilic attack, explaining regioselectivity in reactions. | DFT/NBO Analysis | beilstein-journals.orgnih.gov |

| Fukui Indices | Identifies the most reactive sites within the molecule for various types of chemical reactions. | DFT Analysis | beilstein-journals.orgnih.gov |

DFT calculations are instrumental in mapping the reaction pathways of indazole chemistry. By calculating the energies of reactants, transition states, and products, researchers can construct a potential energy surface that describes the entire course of a reaction. researchgate.netjcchems.comresearchgate.net This analysis helps to determine whether a proposed mechanism is energetically feasible and can predict the most likely reaction outcome.

For example, DFT has been used to elucidate the mechanism of the regioselective N-alkylation of indazoles. beilstein-journals.orgnih.gov These studies have shown that the formation of N1- or N2-substituted products can be driven by different factors, including chelation effects with metal ions or the influence of non-covalent interactions. nih.gov Similarly, the mechanisms of palladium-catalyzed coupling reactions involving indazoles have been explored, revealing how ligands and acid co-catalysts can control the reaction's regioselectivity. acs.org Theoretical investigations have also clarified the mechanisms of reactions between indazoles and metal-bound isocyanides, showing that the reaction proceeds via nucleophilic attack followed by proton transfer, with the regioselectivity being thermodynamically controlled. mdpi.comnih.gov

| Reaction Type | Key Mechanistic Insight from DFT | Controlling Factors | Reference |

|---|---|---|---|

| N-Alkylation | Calculation of transition state energies reveals pathways for N1 vs. N2 substitution. | Chelation, Non-covalent interactions | beilstein-journals.orgnih.gov |

| Palladium-Catalyzed Coupling | Elucidation of catalytic cycles, including oxidative addition and migratory insertion steps. | Ligand size, Acid co-catalyst | acs.org |

| Addition to Isocyanides | The reaction is thermodynamically driven, favoring the product from the less stable indazole tautomer. | Tautomer stability, Proton transfer steps | mdpi.comnih.gov |

| Phosphorus Ylide Formation | Identification of the rate-determining step and evaluation of potential energy surfaces for all species. | Solvent, Reactant structure | researchgate.netjcchems.com |

The biological activity and physical properties of indazole derivatives are heavily dependent on their three-dimensional shape or conformation. Computational methods are used to perform conformational analysis, identifying the most stable arrangements of the atoms in space. acs.org These studies evaluate the energy of different conformers to predict the most likely structure.

For substituted indazoles, intramolecular interactions such as hydrogen bonds can play a significant role in stabilizing specific conformations. For example, in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, weak intramolecular interactions are present. iucr.org DFT calculations have also highlighted the importance of non-covalent interactions (NCIs) in directing the outcomes of reactions, where subtle forces can favor one transition state over another, leading to a specific product. nih.gov

Molecular Modeling and Simulation Studies

While quantum chemistry provides a static picture of electronic structure and energetics, molecular modeling and simulation techniques offer a dynamic view of how indazole systems behave over time, particularly in complex biological environments.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.com For indazole systems, MD simulations are particularly valuable for understanding their behavior in solution and their interactions with biological macromolecules like proteins. researchgate.nettandfonline.com

A notable application of MD is in studying the egress of indazole-based inhibitors from protein active sites. For instance, simulations have been used to identify the unbinding pathways of indazole from the active site of the enzyme Cytochrome P450 2E1 (CYP2E1), which is deeply buried within the protein. nih.govplos.orgresearchgate.net These simulations revealed multiple potential exit channels and identified key amino acid residues that act as "gatekeepers" during the unbinding process. nih.govplos.org MD simulations also help assess the stability of inhibitor-protein complexes, confirming that a docked ligand remains in its binding pose over time. researchgate.nettandfonline.com

A primary application of molecular modeling for indazole derivatives is the prediction of their binding modes within the active sites of protein targets. This is crucial for structure-based drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov

Docking studies have been successfully applied to various indazole-based inhibitors. For example, computational modeling predicted the binding mode of indazole derivatives to the Chk1 kinase, a target in oncology. nih.gov These predictions, later confirmed by X-ray crystallography, revealed that the indazole ring forms non-conventional C-H···O and N-H···π interactions with the protein in a previously overlooked pocket, which dramatically enhances affinity and selectivity. nih.gov Similar studies have been performed for indazole derivatives targeting cyclin-dependent kinase 2 (CDK2), trypanothione (B104310) reductase, and indoleamine 2,3-dioxygenase 1 (IDO1), identifying key hydrogen bonds and hydrophobic interactions that govern binding affinity. tandfonline.comrsc.orgnih.gov

| Indazole Derivative Class | Protein Target | Key Predicted Interactions | Modeling Technique | Reference |

|---|---|---|---|---|

| Potent Indazole Derivatives | Checkpoint Kinase 1 (Chk1) | Non-conventional C-H···O and N-H···π aromatic interactions. | Computational Modelling, X-ray Crystallography | nih.gov |

| 3,5-Diaminoindazoles | Cyclin-Dependent Kinase 2 (CDK2) | Analysis of steric and electronic complementarities. | QM/MM, Molecular Docking, MD Simulation | rsc.org |

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein (PDB: 6FEW) | Calculation of binding energies to rank derivatives. | Molecular Docking (AutoDock) | rsc.orgrsc.org |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania Trypanothione Reductase (TryR) | Hydrogen bonds and stable binding conformations. | Molecular Docking, MD Simulation | tandfonline.com |

| 6-Substituted Aminoindazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Analysis of binding energy and specific interactions in the active site. | Molecular Docking | nih.gov |

Chemoinformatics and QSAR Applications

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing insights into the relationship between the chemical structure of a compound and its biological activity. For the indazole class of compounds, including 5-Amino-1-ethyl-1H-indazole, these computational techniques are instrumental in designing and optimizing new therapeutic agents by predicting their activity and identifying key structural features for molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. For indazole derivatives, various 2D and 3D-QSAR models have been developed to guide the synthesis of more potent molecules for different biological targets. researchgate.netlongdom.org These models are crucial for understanding how specific substitutions on the indazole scaffold influence activity.

Research into indazole derivatives as anticancer agents has led to the development of robust QSAR models. For instance, a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors resulted in a highly predictive 2D-QSAR model using the Multiple Linear Regression (MLR) method. researchgate.netlongdom.org This model demonstrated a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating its reliability. longdom.org A 3D-QSAR model for the same series, using the SWF kNN approach, also showed excellent predictive power with an internal cross-validation regression coefficient (q²) of 0.9132. researchgate.netlongdom.org These models highlight that steric descriptors are critical factors governing the anticancer activity of these indazole derivatives. longdom.org

Similarly, QSAR models have been built for indazole derivatives targeting other proteins implicated in cancer, such as Hypoxia-inducible factor (HIF-1α) and histone deacetylase (HDAC). nih.govnih.gov For HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR studies have been performed to understand the structural features influencing their inhibitory potency. nih.gov In the case of HDAC inhibitors, QSAR models were constructed from 43 indazole derivatives using multiple linear regression (MLR), with the models' predictability validated by the leave-one-out (LOO) method. nih.gov Another study focused on indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in bacteria, developing QSAR models using a combination of 2D and 3D descriptors with the genetic algorithm-coupled multiple linear regression (GA-MLR) method. aboutscience.eu The resulting model could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively. aboutscience.eu

These established QSAR models for the broader indazole class provide a valuable framework for predicting the potential biological activities of this compound and for guiding its future modification to enhance specific therapeutic effects.

| QSAR Model Type | Target | Key Statistical Parameters | Primary Findings | Reference |

| 2D-QSAR (MLR) | TTK | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | Physicochemical and alignment-independent descriptors influence predictive power. | researchgate.netlongdom.org |

| 3D-QSAR (SWF kNN) | TTK | q² = 0.9132 | Steric descriptors are crucial for governing anticancer activity. | researchgate.netlongdom.org |

| 3D-QSAR (Field/Gaussian) | HIF-1α | Statistically validated by PLS | Steric and electrostatic maps provide a structural framework for designing new inhibitors. | nih.gov |

| QSAR (GA-MLR) | SAH/MTAN | Explained variance = 85.2%, Predicted variance = 78.1% | The model demonstrates good predictivity for inhibitory activity. | aboutscience.eu |

| QSAR (MLR) | HDAC | Statistically validated by LOO | Identified compounds with superior inhibitory activity (pIC50 up to 9.3). | nih.gov |

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For indazole derivatives, virtual screening techniques, including pharmacophore modeling and molecular docking, are employed to discover and refine potential inhibitors for various diseases.

Pharmacophore mapping is a key virtual screening technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. In a study on indazole derivatives as HIF-1α inhibitors, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated. nih.gov This pharmacophore can be used as a 3D query to screen compound databases to find novel, potent HIF-1α inhibitors. nih.gov This approach, combined with the contour maps from 3D-QSAR, provides a powerful tool for designing lead molecules. nih.gov

Molecular docking is another critical virtual screening tool that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov This technique is widely used to study indazole derivatives. For example, in the development of HDAC inhibitors, molecular docking simulations were used to analyze 43 indazole compounds and subsequently to design 10 novel compounds with high docking scores, some exceeding that of the FDA-approved drug Raloxifene. nih.gov These simulations revealed that amino acid residues ILE1122 and PRO1123 play a significant role in the binding interaction. nih.gov Similarly, molecular docking and molecular dynamics (MD) simulations of the most potent indazole derivative against HIF-1α showed good binding efficiency and stability in the active site of the protein. nih.gov Such computational studies provide a structural understanding of binding mechanisms and can guide the rational design of more selective and potent inhibitors. nih.govmdpi.com

The application of these virtual screening techniques to this compound could elucidate its potential biological targets and binding modes, thereby accelerating its investigation as a potential therapeutic agent.

| Screening Technique | Target Application | Description | Key Outcomes for Indazole Derivatives | Reference |

| Pharmacophore Mapping | HIF-1α Inhibition | Identifies the 3D arrangement of essential features for biological activity. | Generation of a five-point pharmacophore hypothesis (A1D2R3R4R5_4) for use in designing potent inhibitors. | nih.gov |

| Molecular Docking | HDAC Inhibition | Predicts the binding orientation of a ligand within the active site of a target protein. | Design of novel compounds with higher docking scores than an approved drug; identification of key interacting amino acid residues. | nih.gov |

| Molecular Docking & MD Simulation | HIF-1α Inhibition | Simulates the interaction and stability of the ligand-protein complex over time. | Confirmed good binding efficiency and stability of a potent indazole derivative in the HIF-1α active site. | nih.gov |

| Molecular Docking & MD Simulation | FGFR1/FGFR4 Selectivity | Investigates the molecular basis of selective binding to different receptor subtypes. | Provided a structural understanding of the selectivity mechanism, guiding the development of novel selective inhibitors. | mdpi.com |

Chemical Reactivity and Derivatization of the 5 Amino 1 Ethyl 1h Indazole Scaffold

Functionalization Strategies on the Indazole Ring System

The indazole ring, a bicyclic aromatic heterocycle, can be functionalized through various reactions targeting either the pyrazole (B372694) or the benzene (B151609) moiety. The presence of the ethyl group at the N-1 position and the amino group at the C-5 position significantly influences the regioselectivity of these transformations.

N-Alkylation and N-Acylation Reactions

While the N-1 position of the parent 5-amino-1H-indazole is already occupied by an ethyl group, the N-2 position of the pyrazole ring remains a potential site for further alkylation or acylation. The regioselectivity of N-alkylation on the indazole scaffold is a well-studied area, with outcomes often dependent on reaction conditions. nih.govbeilstein-journals.org Generally, N-1 alkylation is thermodynamically favored, while N-2 alkylation can be achieved under kinetic control. beilstein-journals.orgresearchgate.net The use of different alkylating agents and bases can direct the reaction towards the desired isomer. For instance, the combination of sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation. nih.govbeilstein-journals.org

N-acylation of indazoles typically proceeds with high regioselectivity for the N-1 position, as the initially formed N-2 acyl product can isomerize to the more stable N-1 regioisomer. nih.gov This provides a reliable method for introducing acyl groups onto the indazole nitrogen.

| Reaction Type | Position | Controlling Factors | Typical Conditions |

|---|---|---|---|

| N-Alkylation | N-1 (Thermodynamic) | Equilibrium conditions, strong bases | NaH, THF |

| N-Alkylation | N-2 (Kinetic) | Mildly acidic conditions, less nucleophilic nitrogen | Trifluoromethanesulfonic acid |

| N-Acylation | N-1 | Isomerization to the more stable product | Acylating agent (e.g., acyl chloride, anhydride) |

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the 5-Amino-1-ethyl-1H-indazole ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the pyrazole ring. The directing effect of these groups will influence the position of substitution. The amino group is a strong ortho-, para-director. However, the bulky nature of the fused pyrazole ring may sterically hinder the ortho-positions (C-4 and C-6). Therefore, electrophilic substitution is expected to occur predominantly at the C-4 and C-6 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The precise regiochemical outcome can be influenced by the specific electrophile and reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the indazole scaffold. nih.govresearchgate.net To perform these reactions, a halogen substituent is typically introduced onto the indazole ring, most commonly at the C-3, C-5, or C-7 positions. For instance, a 5-bromo-1-ethyl-1H-indazole derivative can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl groups at the C-5 position. semanticscholar.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. semanticscholar.org Similarly, Heck reactions can be employed to introduce alkenyl groups. The development of these coupling methods has significantly expanded the accessible chemical space for indazole-based compounds. nih.gov

| Reaction | Indazole Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | Arylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Aryl-1-ethyl-1H-indazole |

| Heck Reaction | Halogenated Indazole | Alkene | Pd(OAc)2, PPh3 | Alkenyl-Indazole |

Reactions Involving the 5-Amino Group

The 5-amino group is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amide Formation and Urea Synthesis

The primary amino group of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This reaction is a straightforward and widely used method for introducing a vast array of functional groups. Similarly, the amino group can react with isocyanates or carbamoyl (B1232498) chlorides to generate ureas. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the synthesis of N-phenyl-1H-indazole-1-carboxamides has been reported through the reaction of 3-amino-1H-indazole derivatives with phenyl isocyanate. nih.gov

Diazotization and Further Transformations of the Amino Group

The 5-amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid at low temperatures. jmchemsci.com This diazotization reaction opens up a plethora of further transformations. thieme-connect.de The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br, I), cyano, and hydroxyl groups. Furthermore, the diazonium group can be replaced by hydrogen (hydro-dediazoniation) or coupled with activated aromatic compounds to form azo dyes. These transformations provide access to a wide variety of 5-substituted-1-ethyl-1H-indazoles that would be difficult to prepare by other means.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Amide Formation | Carboxylic acid, acid chloride, or anhydride | Amide (-NHCOR) |

| Urea Synthesis | Isocyanate or carbamoyl chloride | Urea (-NHCONHR) |

| Diazotization | NaNO2, HCl (0-5 °C) | Diazonium salt (-N2+) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halide, Cyano |

| Schiemann Reaction | HBF4, heat | Fluoride |

| Hydro-dediazoniation | H3PO2 | Hydrogen |

| Azo Coupling | Activated aromatic compound | Azo group (-N=N-Ar) |

Modification of the 1-Ethyl Substituent

The derivatization of the this compound scaffold primarily focuses on reactions involving the amino group and the aromatic ring system, while modifications of the 1-ethyl substituent are less commonly explored. The ethyl group at the N1 position is a saturated alkyl chain, which is generally characterized by its low chemical reactivity compared to the other functional sites within the molecule.

The transformation of this ethyl group, for instance through hydroxylation or halogenation, would typically necessitate harsh reaction conditions, such as those involving free radicals. These non-selective conditions could potentially lead to undesired side reactions at more reactive positions on the indazole ring, such as the electron-rich benzene portion or the nucleophilic amino group, or even degradation of the heterocyclic core.

Synthetic strategies documented in the literature tend to favor the introduction of a pre-functionalized alkyl chain at the N1 position rather than the post-synthetic modification of an existing simple alkyl group. For example, studies on related nitroindazoles have demonstrated the alkylation with 1,2-dibromoethane (B42909) to yield N-(2-bromoethyl)-nitroindazoles. nih.gov This approach incorporates a reactive handle on the N1-substituent from the outset, allowing for subsequent derivatization, such as conversion to an azide (B81097) for use in cycloaddition reactions. nih.gov

Therefore, the direct and selective chemical modification of the 1-ethyl group on this compound is not a prevalent strategy for creating derivatives. The synthetic focus remains on the more accessible and reactive sites of the molecule.

Academic Applications of the Indazole Scaffold in Chemical Biology Research

Indazoles as Chemical Probes for Biomolecular Studies

The structural versatility of the indazole scaffold makes it an attractive candidate for the development of chemical probes to study complex biological systems. These tools are essential for elucidating the function of biomolecules and their roles in disease pathways.

Development of Spin-Labeled Indazoles for NMR-Based Molecular Recognition

Spin-labeling of molecules, often with nitroxide radicals, for analysis via Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and function of biomacromolecules. nih.gov This method allows for the measurement of distances and the characterization of molecular interactions. While amino acid spin labels like TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) are well-established for incorporation into peptides, research specifically detailing the development of 5-Amino-1-ethyl-1H-indazole as a spin-labeled probe for NMR-based studies is not prominent in publicly available literature. The principle involves introducing a paramagnetic center into a molecule of interest to probe its environment and interactions, a strategy that could theoretically be applied to the indazole scaffold.

Design of Fluorescent Probes Incorporating Indazole Units

Fluorescent probes are indispensable tools in chemical biology for their high sensitivity and selectivity in detecting and imaging biological molecules and processes. Heterocyclic compounds are often used as the core structures of these probes. For instance, a fluorescent probe based on a pyrroloquinoline derivative, which utilizes 5-aminoindole (B14826) as a starting material, has been developed for the selective detection of lysine. While indole (B1671886) and indazole are structurally related bicyclic aromatic heterocycles, specific examples of fluorescent probes incorporating the this compound scaffold are not widely reported in scientific literature. The inherent spectroscopic properties of the indazole ring suggest its potential utility in the design of novel fluorescent probes for various biological targets.

Use as Ligands in Metal Complexes for Academic Research

The nitrogen-containing heterocyclic structure of indazole and its derivatives makes them effective ligands for forming coordination complexes with various transition metals. nih.gov These metal complexes are of significant interest in academic research due to their diverse structural features and potential applications in catalysis, materials science, and medicine. mdpi.com

Research has demonstrated that indole derivatives can form stable complexes with a range of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Au(III). ugm.ac.id For example, a novel ligand containing an indole moiety was shown to coordinate with these metals, resulting in complexes with octahedral or square planar geometries. ugm.ac.id Similarly, other nitrogen-containing heterocycles like 3-amino-1H-1,2,4-triazole-5-carboxylic acid have been used as building blocks to create multidimensional transition metal complexes with zinc, manganese, and iron. mdpi.com The formation of these complexes is influenced by factors such as the geometry of the metal center and the nature of the ligand. mdpi.com While the principle of using amino-substituted N-heterocycles as ligands is well-established, studies specifically documenting the use of this compound in metal complexes are not extensively covered in the available literature. However, the known ability of the indazole scaffold to coordinate with metals suggests its potential for such applications in academic research. nih.gov

Investigation of Indazole Derivatives as Enzyme Inhibitors

A major focus of academic and pharmaceutical research is the development of small molecules that can selectively inhibit enzymes involved in disease progression. The indazole scaffold has proven to be a particularly fruitful starting point for the synthesis of potent kinase inhibitors. rsc.org

Protein Kinase Inhibition Studies

Protein kinases are a large family of enzymes that regulate a majority of cellular signal transduction pathways, making them critical targets in the treatment of diseases like cancer. rsc.orgrsc.org The indazole core is a key feature in several commercially available kinase inhibitors, including Axitinib and Pazopanib. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, anchoring the inhibitor to the ATP-binding site of the kinase. nih.gov

Tyrosine kinases are a subclass of protein kinases that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Aberrant activation of these kinases is a common feature of many cancers. Derivatives of the 5-amino-indazole scaffold have been extensively investigated as inhibitors of several key tyrosine kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. mdpi.comrsc.org Blocking its activity is a key anti-cancer strategy. mdpi.com The indazole scaffold is a common structural framework in many VEGFR-2 inhibitors. rsc.org Computational and synthetic studies have shown that the indazole ring can occupy the hinge region of the VEGFR-2 active site. mdpi.com A variety of indazole derivatives have shown potent inhibition of VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to or better than established drugs like Sorafenib. mdpi.comrsc.orgnih.gov

Tyrosine Threonine Kinase (TTK): TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the mitotic spindle assembly checkpoint. A study focused on developing TTK inhibitors identified a novel chemical class based on an indazole core with key moieties at the 3 and 5 positions. This research led to the discovery of potent TTK inhibitors, demonstrating that the 5-amino-indazole scaffold (as an acetamide (B32628) derivative) is a viable starting point for targeting this mitotic kinase.

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase whose dysregulation is implicated in multiple cancers. nih.gov Research has been conducted on indazole-based derivatives as EGFR inhibitors. One study developed a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides as dual inhibitors of both EGFR and VEGFR-2. researchgate.net This highlights the versatility of the indazole scaffold in targeting multiple important oncogenic kinases. Other studies have identified benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors with IC₅₀ values in the nanomolar range. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is an attractive therapeutic target in oncology due to the association of their genetic alterations with tumor growth. researchgate.net Numerous studies have reported the design and synthesis of potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. nih.gov These inhibitors have demonstrated potent enzymatic and cellular activity, with structure-activity relationship (SAR) studies revealing the importance of various substitutions on the indazole ring. nih.gov For example, one derivative, CH5183284, which is based on a 5-aminopyrazole structure, selectively inhibits FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the low nanomolar range. researchgate.net Another study identified a 1H-indazol-3-amine derivative as a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. nih.gov

Table 1: Inhibitory Activity of Selected Indazole and Related Heterocyclic Derivatives against Tyrosine Kinases

Compound/Derivative Class Target Kinase IC₅₀ (nM) Reference 1H-Indole derivative (Compound 7) VEGFR-2 25 researchgate.net Piperazinylquinoxaline derivative (Compound 11) VEGFR-2 192 rsc.org Quinazoline (B50416) derivative (Compound 7) VEGFR-2 340 mdpi.com Urea-based quinazoline derivative (Compound 6) VEGFR-2 12.1 mdpi.com CH5183284 (aminopyrazole derivative) FGFR1 9.3 nih.gov CH5183284 (aminopyrazole derivative) FGFR2 7.6 nih.gov CH5183284 (aminopyrazole derivative) FGFR3 22 nih.gov 1H-Indazol-3-amine derivative (Compound 7r) FGFR1 2.9 ugm.ac.id 1H-Indazol-3-amine derivative (Compound 7n) FGFR1 15.0 ugm.ac.id 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h) FGFR1 46 rsc.org 5-Amino-1H-pyrazole-4-carboxamide (Compound 10h) FGFR2 41 rsc.org Benzimidazole/1,2,3-triazole hybrid (Compound 10e) EGFR 73 Benzimidazole/1,2,3-triazole hybrid (Compound 6i) EGFR 78

Table 2: List of Chemical Compounds

Serine/Threonine Kinase Inhibition (e.g., JNK, CDK1)

The indazole scaffold is a well-established hinge-binding fragment, crucial for the activity of many kinase inhibitors. thermofisher.com Derivatives of this scaffold have shown potent inhibitory activity against various serine/threonine kinases. For instance, a series of indazole amides were developed as potent inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of cellular signaling pathways. nih.gov

Furthermore, a fragment-led de novo design approach identified an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov This work led to a library of indazole-containing fragments that inhibited FGFR1-3 with IC50 values in the micromolar range and demonstrated high ligand efficiencies. nih.govnih.gov While these studies did not specifically report on the 5-amino-1-ethyl derivative, they underscore the importance of the indazole core in establishing critical hydrogen bonding interactions within the ATP-binding site of kinases. The 5-amino group is often utilized as a key interaction point or as a vector for further chemical modification to enhance potency and selectivity.

Inhibition of Other Enzyme Classes (e.g., IDO1, acetylcholinesterase, butyrylcholinesterase)

The versatile nature of the indazole scaffold extends its utility beyond kinase inhibition to other important enzyme classes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a significant target in cancer immunotherapy. nih.gov Its inhibition can restore T-cell-mediated anti-tumor immunity. nih.gov While several IDO1 inhibitors containing an indazole ring have been developed, specific structure-activity relationship (SAR) studies often focus on other substitution patterns, such as 6-aminoindazoles or different heterocyclic cores like indolines. nih.gov The 1H-indazole structure itself is considered a novel key pharmacophore with potent IDO1 inhibitory activity, capable of making effective interactions with the heme cofactor and hydrophobic pockets of the enzyme. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov Research in this area has explored various heterocyclic scaffolds. For example, sulfenylated 5-aminopyrazoles have been identified as potent dual inhibitors of both AChE and BChE. nih.gov In the realm of indazoles, N-alkylated thiazolo[5,4-e]indazol-2-amine compounds have been synthesized and investigated as AChE inhibitors. nih.gov These findings suggest that the broader aminodiazole scaffold is a promising starting point for designing cholinesterase inhibitors, although specific data for this compound is not prominently featured in the literature.

Allosteric Modulation Mechanisms

Allosteric modulation offers a sophisticated mechanism for regulating protein function by binding to a site distinct from the primary active site, inducing a conformational change that alters the protein's activity. wikipedia.org This can lead to either positive (potentiation) or negative (inhibition) effects. wikipedia.org This approach provides a means to achieve greater specificity compared to traditional orthosteric inhibitors, as allosteric sites are often less conserved across related proteins. nih.gov While allosteric modulation is a key mechanism for many therapeutic classes, including those targeting GPCRs and kinases, specific studies detailing this compound or its close analogues as allosteric modulators are not prevalent in the reviewed literature.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition and Target Interaction

Understanding the relationship between a compound's structure and its biological activity is fundamental to medicinal chemistry. For the indazole scaffold, SAR studies have provided crucial insights into the molecular features required for potent and selective enzyme inhibition.

Positional Scanning and Substituent Effects on Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the bicyclic ring system.

N1-Substitution: The substituent at the N1 position plays a critical role in orienting the molecule within the target's binding pocket and can significantly impact potency and pharmacokinetic properties. In kinase inhibitors, this position is often explored with various alkyl and aryl groups to probe hydrophobic pockets and optimize binding. While direct SAR data for the 1-ethyl group in 5-aminoindazole (B92378) is scarce, studies on related inhibitors show that varying the N1-substituent is a key strategy in lead optimization.

5-Amino Group: The amino group at the C5 position is a key functional group. It can act as a hydrogen bond donor, forming crucial interactions with the target protein. It also serves as a synthetic handle for introducing a wide array of chemical moieties to explore different regions of the binding site, a common strategy for enhancing affinity and selectivity.

The following table summarizes the inhibitory activities of different heterocyclic scaffolds against various enzyme targets, illustrating the chemical space in which aminodiazole derivatives are being explored.

| Scaffold Class | Target Enzyme(s) | Observed Activity |

| Indazole Amides | ERK1/2 | Potent Inhibition nih.gov |

| Indazole-based Fragments | FGFR1-3 | Micromolar Inhibition nih.govnih.gov |

| Thiazoloindazoles | Acetylcholinesterase (AChE) | Inhibition nih.gov |

| Sulfenylated 5-Aminopyrazoles | AChE, Butyrylcholinesterase (BChE) | Potent Dual Inhibition nih.gov |

| Indoline/Azaindoline | IDO1 | Good Cellular Potency nih.gov |

Elucidation of Key Pharmacophoric Features for Biological Targets

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For indazole-based inhibitors, several key pharmacophoric features have been elucidated.

In the context of FGFR kinase inhibition, a de novo design approach identified a pharmacophore where the indazole ring plays a central role. nih.govnih.gov Key interactions include:

A hydrogen bond from the indazole N1-H to the backbone carbonyl of an alanine (B10760859) residue (Ala564 in FGFR1) in the hinge region of the kinase.

Substituents at various positions are used to engage with specific hydrophobic and polar regions of the pocket to build affinity and selectivity. nih.govnih.gov

The 5-amino group often serves as an anchor or a point for vectoral expansion towards solvent-exposed regions or additional sub-pockets.

Impact of Conformation on Protein Binding Affinity

The three-dimensional conformation a molecule adopts upon binding to its protein target is a critical determinant of its affinity. Ligands often bind in conformations that are higher in energy than their ground state in solution, a phenomenon that incurs an energetic penalty. nih.gov

Conformational Selection vs. Induced Fit: Protein binding can occur through conformational selection, where the ligand binds to a pre-existing high-energy conformation of the protein, or through an induced-fit mechanism, where binding triggers a conformational change in the protein. nih.gov The ability of a flexible ligand like an N1-ethyl indazole to present different conformations can be advantageous in either scenario. However, a high degree of flexibility can also be entropically unfavorable upon binding. A detailed understanding of the bound conformation is therefore crucial for designing next-generation inhibitors with improved affinity. nih.govacs.org

No Academic or Research Applications Found for this compound

Following a comprehensive review of available scientific literature and research databases, no specific academic or research applications have been identified for the chemical compound This compound . Consequently, the detailed exploration of its role in chemical biology or material science, as outlined in the requested article structure, cannot be fulfilled at this time.

Extensive searches did not yield any studies detailing the investigation of molecular interactions of this compound with proteins or its use in modulating cellular pathways. Similarly, there is no evidence to support any applications of this specific indazole derivative in the field of material science.

While the broader indazole scaffold is a known privileged structure in medicinal chemistry and has been incorporated into various biologically active molecules, research and development appear to have focused on other derivatives. The search results did identify research on other amino-substituted indazoles and related heterocyclic compounds, but none specifically pertained to the 1-ethyl variant requested.

It is important to note that the absence of published research does not definitively mean that this compound has no potential applications. It may be a novel compound that has not yet been a subject of extensive study, or it could be an intermediate in the synthesis of other compounds. However, based on currently accessible information, there is no scientific basis upon which to construct an article detailing its academic applications.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-Amino-1-ethyl-1H-indazole?

A common approach involves multi-step organic synthesis, starting with Friedel-Crafts acylation to introduce substituents to the indazole core. For example, nitro-substituted intermediates can be reduced using hydrazine hydrate in the presence of Raney nickel under reflux conditions (e.g., in isopropanol/DMF mixtures) to yield the amine moiety . Critical steps include:

- Nitro group reduction : Use of hydrazine hydrate and catalytic hydrogenation (e.g., Raney nickel) to avoid over-reduction.

- Cyclization : Treatment with hydrazine hydrate in DMF at elevated temperatures to form the indazole ring.

- Ethyl group introduction : Alkylation of the indazole nitrogen using ethyl halides or via nucleophilic substitution.

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or DMF/water mixtures.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the ethyl group (e.g., triplet at ~1.4 ppm for CH, quartet at ~4.3 ppm for CH) and amine proton signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of N-H stretches (3100–3500 cm) and C=N/C-C aromatic vibrations.

- Elemental Analysis : To validate purity and stoichiometry.

For intermediates, monitor reaction progress via TLC (silica plates, UV visualization) using ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL/SHELXT software is critical for unambiguous structural determination. Key steps include:

- Crystal Growth : Slow evaporation from DMSO/ethanol or diffusion methods.

- Data Collection : High-resolution datasets (≤0.8 Å) collected at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : Use of SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. For disordered ethyl groups, apply restraints (DFIX, SIMU) to improve model accuracy .

- Validation : Check CIF files with PLATON or Mercury to ensure geometric correctness (e.g., bond angles, torsion outliers).

Q. How can researchers address contradictions between computational modeling and experimental data for this compound?

- Docking vs. Activity Mismatches : Re-evaluate force field parameters (e.g., AMBER, CHARMM) or solvent models. Validate with isothermal titration calorimetry (ITC) to measure binding affinities.

- Spectral vs. Crystallographic Data : Cross-validate NMR chemical shifts with computed (DFT) shifts (GIAO method) and crystallographic torsion angles. For example, discrepancies in amine proton positions may arise from dynamic effects in solution vs. solid-state rigidity .

Q. What strategies optimize the evaluation of structure-activity relationships (SAR) for this compound in pharmacological studies?

- Functional Group Modulation : Synthesize analogs with variations at the 1-ethyl or 5-amino positions (e.g., alkylation, acylation) to assess steric/electronic effects.

- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies (radioligand displacement) with IC/K determination.

- Computational SAR : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to predict substituent effects on binding .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Raney nickel) with recyclable heterogeneous systems (e.g., FeO nanoparticles) to improve yield and reduce waste .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time.

- Purification : Transition from column chromatography to recrystallization or continuous-flow crystallization for larger batches.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Typical Range/Value | Reference Method |

|---|---|---|

| Resolution | ≤0.8 Å | SHELXL |

| R-factor (R1) | <5% (high-resolution data) | SHELXT |

| Hydrogen Bonding | N-H⋯N (2.8–3.2 Å) | Mercury |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Diethylated indazole | Over-alkylation | Controlled stoichiometry, low temp |

| Nitro group incompletely reduced | Insufficient reaction time | Prolonged reflux, excess hydrazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.